molecular formula C21H31N5O7 B1438436 H-Ala-Ala-Tyr-Ala-Ala-OH CAS No. 74261-52-2

H-Ala-Ala-Tyr-Ala-Ala-OH

Cat. No.: B1438436
CAS No.: 74261-52-2
M. Wt: 465.5 g/mol
InChI Key: RUUNLLXEBIVUAQ-YTORKDELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Tyr-Ala-Ala-OH is a pentapeptide composed of five amino acids: alanine (Ala), tyrosine (Tyr), and alanine (Ala). This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide is crucial for its biological activity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Tyr-Ala-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to form peptide bonds. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

In LPPS, the peptide is synthesized in solution, which allows for easier purification and scalability. This method also involves the use of protecting groups and activating agents, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or LPPS. The choice of method depends on factors such as cost, yield, and purity requirements. Enzymatic synthesis using amino acid ligases has also been explored as a more sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Tyr-Ala-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with appropriate protecting groups and activating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-Ala-Ala-Tyr-Ala-Ala-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Ala-Tyr-Ala-Ala-OH depends on its specific biological target and context. In general, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The tyrosine residue in the peptide sequence can play a crucial role in binding interactions due to its aromatic side chain and potential for phosphorylation.

Comparison with Similar Compounds

H-Ala-Ala-Tyr-Ala-Ala-OH can be compared with other similar peptides, such as:

The uniqueness of this compound lies in its specific sequence and the presence of the tyrosine residue, which can confer unique biological activities and interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUNLLXEBIVUAQ-YTORKDELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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